molecular formula C6H5Cl2N2O3P B8753399 (4-Nitrophenyl)phosphoramidic dichloride CAS No. 51250-39-6

(4-Nitrophenyl)phosphoramidic dichloride

Cat. No.: B8753399
CAS No.: 51250-39-6
M. Wt: 254.99 g/mol
InChI Key: WDBCWNNBYQDPNC-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2N2O3P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound contains a nitrophenyl group attached to a phosphoramidic dichloride moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Nitrophenyl)phosphoramidic dichloride can be synthesized through the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-nitroaniline+POCl3N-(4-nitrophenyl)phosphoramidic dichloride+HCl\text{4-nitroaniline} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 4-nitroaniline+POCl3​→N-(4-nitrophenyl)phosphoramidic dichloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reducing Agents: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.

    Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphoramidic compounds can be formed.

    Reduction Products: The reduction of the nitro group yields N-(4-aminophenyl)phosphoramidic dichloride.

    Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and hydrochloric acid.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)phosphoramidic dichloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The compound’s molecular targets include various functional groups in organic molecules, allowing it to participate in diverse chemical reactions. The pathways involved in its reactions are primarily substitution, reduction, and hydrolysis, leading to the formation of different products based on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Nitrophenyl)phosphoramidic dichloride is unique due to the presence of both the nitrophenyl and phosphoramidic dichloride groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research.

Properties

CAS No.

51250-39-6

Molecular Formula

C6H5Cl2N2O3P

Molecular Weight

254.99 g/mol

IUPAC Name

N-dichlorophosphoryl-4-nitroaniline

InChI

InChI=1S/C6H5Cl2N2O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H,9,13)

InChI Key

WDBCWNNBYQDPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NP(=O)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 300 ml of phosphorous oxychloride was carefully added 69 g (0.5 m) of 4-nitroaniline. The mixture was heated at reflux for 3 hours, then chilled to 10°. The crude product was collected by filtration, washed with ether and air-dried to give 93.6 g, m.p. 156.5°-157.5°.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

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